2-Methoxy-5-(methylcarbamoyl)benzene-1-sulfonyl chloride
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Overview
Description
2-Methoxy-5-(methylcarbamoyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C9H10ClNO4S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
It’s known that sulfonyl chloride compounds often target proteins or enzymes in the body, reacting with amino groups to form sulfonamides .
Mode of Action
Sulfonyl chlorides are typically electrophilic and can undergo nucleophilic substitution reactions . They can react with nucleophiles, such as amines, to form sulfonamides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(methylcarbamoyl)benzene-1-sulfonyl chloride typically involves the sulfonylation of 2-methoxy-5-(methylcarbamoyl)benzene. This can be achieved by reacting the starting material with chlorosulfonic acid or sulfuryl chloride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(methylcarbamoyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Sulfonic acids: Formed by hydrolysis.
Scientific Research Applications
2-Methoxy-5-(methylcarbamoyl)benzene-1-sulfonyl chloride is used in various scientific research applications, including:
Organic synthesis: As an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Medicinal chemistry: Used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material science: Employed in the preparation of functional materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzene-1-sulfonyl chloride: Lacks the methylcarbamoyl group, making it less versatile in certain synthetic applications.
5-Chloro-2-methoxy-3-(methylcarbamoyl)benzene-1-sulfonyl chloride: Contains an additional chlorine atom, which can influence its reactivity and applications.
Uniqueness
2-Methoxy-5-(methylcarbamoyl)benzene-1-sulfonyl chloride is unique due to the presence of both the methoxy and methylcarbamoyl groups. These functional groups enhance its reactivity and make it a valuable intermediate in the synthesis of a wide range of compounds .
Biological Activity
2-Methoxy-5-(methylcarbamoyl)benzene-1-sulfonyl chloride is a sulfonyl chloride compound that has gained attention in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique functional groups, which include a methoxy group, a methylcarbamoyl group, and a sulfonyl chloride moiety. Its biological activity is primarily linked to its reactivity as a sulfonyl chloride, which allows it to participate in various chemical reactions that can lead to the formation of biologically active derivatives.
- Molecular Formula : C10H12ClN1O3S
- Molecular Weight : 263.70 g/mol
-
Structural Representation :
C6H4(OCH3)(C O NH2)(SO2Cl)
This compound's structure features a benzene ring with substituents that enhance its reactivity and potential biological interactions.
The biological activity of this compound primarily arises from its sulfonyl chloride group. This functional group acts as an electrophile, making the compound reactive towards nucleophiles. The mechanism involves the displacement of the chlorine atom upon reaction with nucleophiles, leading to the formation of new covalent bonds. This reactivity is essential for synthesizing various biologically active compounds, particularly in medicinal chemistry where modifications to existing drug structures are often necessary for enhancing efficacy or reducing side effects .
Biological Activity and Applications
The compound has been explored for several potential biological activities:
- Pharmacological Properties : Research indicates that sulfonyl chlorides can serve as intermediates in the synthesis of drugs with anti-inflammatory and anticancer properties. The presence of the methoxy and methylcarbamoyl groups may influence the pharmacokinetic properties and biological interactions of derivatives synthesized from this compound .
- Enzyme Interactions : The unique structure of this compound suggests potential applications in studying enzyme interactions and receptor binding. Its ability to form covalent bonds may allow it to modulate enzyme activity, which is crucial for drug development.
Case Studies
- Anticancer Activity : In a study examining similar sulfonyl derivatives, compounds with methoxy and carbamoyl substituents were shown to exhibit significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicated that modifications at specific positions on the aromatic ring could enhance potency against specific targets .
- Anti-inflammatory Effects : Another investigation into related compounds highlighted their potential as anti-inflammatory agents. The sulfonyl chloride moiety was found to play a critical role in mediating interactions with inflammatory pathways, suggesting that derivatives of this compound could be developed for therapeutic use in inflammatory diseases .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is beneficial:
Compound Name | Structure | Notable Activity |
---|---|---|
2-Methoxy-5-nitrobenzene-1-sulfonyl chloride | Structure | Exhibited antibacterial properties |
4-Dimethylaminobenzenesulfonyl chloride | Structure | Known for enzyme inhibition |
This table illustrates how variations in substituents can lead to different biological activities, emphasizing the importance of structural modifications in drug design.
Properties
IUPAC Name |
2-methoxy-5-(methylcarbamoyl)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO4S/c1-11-9(12)6-3-4-7(15-2)8(5-6)16(10,13)14/h3-5H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKJPBMDDNYDQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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